molecular formula C5H4ClF3O2 B6251732 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid CAS No. 56492-84-3

2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid

Cat. No.: B6251732
CAS No.: 56492-84-3
M. Wt: 188.5
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Description

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C5H4ClF3O2. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with chlorine and trifluoromethyl groups. The presence of these substituents imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-2,3,3-trifluorocyclobutanone with a suitable carboxylating agent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high throughput and cost-effectiveness. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, modifying the cyclobutane ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted cyclobutane derivatives, carboxylates, and alcohols, depending on the reaction pathway and conditions used.

Scientific Research Applications

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological pathways and chemical processes. The trifluoromethyl groups enhance its lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

    2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    1,1,2-Trichloro-2,3,3-trifluorocyclobutane: Contains additional chlorine atoms, leading to different chemical properties.

Uniqueness: 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chlorine and trifluoromethyl groups on the cyclobutane ring makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

56492-84-3

Molecular Formula

C5H4ClF3O2

Molecular Weight

188.5

Purity

95

Origin of Product

United States

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